(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride is built upon a bicyclic framework that integrates a pyrrolidine ring fused to a piperazinone moiety. The base compound without the hydrochloride salt possesses the molecular formula C7H12N2O with a molecular weight of 140.18 grams per mole. The systematic International Union of Pure and Applied Chemistry name for the free base is (8aR)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one, which clearly indicates the stereochemical configuration at the 8a position. The hydrochloride salt formation increases the molecular weight to 176.64 grams per mole through the addition of hydrochloric acid, resulting in the molecular formula C7H13ClN2O.
The stereochemical configuration of this compound is critical to its structural identity, with the (R)-configuration at the 8a position representing the specific spatial arrangement of atoms around this chiral center. This configuration is distinguished from its (S)-enantiomer counterpart, which carries the Chemical Abstracts Service registry number 151763-88-1. The (R)-enantiomer itself is assigned the Chemical Abstracts Service registry number 151763-89-2. The three-dimensional structure exhibits a rigid bicyclic framework where the pyrrolidine ring adopts a specific conformation that influences the overall molecular geometry.
The compound's structural features include two nitrogen atoms positioned within the bicyclic system, contributing to its classification as a diazabicyclic compound. One nitrogen atom resides within the pyrrolidine ring, while the second nitrogen is incorporated into the piperazinone portion of the molecule. The carbonyl group at position 6 provides a significant functional group that influences both the compound's chemical reactivity and its three-dimensional structure through potential hydrogen bonding interactions. The Simplified Molecular Input Line Entry System representation C1CC(=O)N2[C@@H]1CNCC2 clearly demonstrates the connectivity pattern and stereochemical designation.
Properties
IUPAC Name |
(8aR)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-2-1-6-5-8-3-4-9(6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMZMDVFKFXHKK-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@H]1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and General Strategies
The preparation of (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride typically involves the cyclization of suitably functionalized precursors, often amino acid derivatives or piperazine intermediates, under controlled conditions to form the fused bicyclic lactam structure.
Cyclization Approach: The key step is the intramolecular cyclization of aminoester or amino acid derivatives with appropriate electrophiles (e.g., α-halo acids or diketones), usually under basic or acidic catalysis, to form the pyrrolopyrazinone ring system.
Diastereoselective Synthesis: Diastereoselectivity is achieved by controlling reaction conditions such as temperature, solvent, and base, or by using chiral starting materials to obtain the (R)-enantiomer preferentially.
One-Pot Procedures: Recent advances include one-pot multi-component reactions involving aminoesters, bromo acids, phenylglyoxal, and isocyanides, followed by cyclization under reflux with bases like cesium carbonate, yielding pyrrolopiperazine-2,6-diones with high diastereoselectivity.
Detailed Preparation Methods
Cyclization of α-Aminoester Hydrochlorides with Halo Acids and Isocyanides
Procedure: The α-aminoester hydrochloride is first neutralized with potassium hydroxide in methanol, followed by the addition of 3-bromopropionic acid, phenylglyoxal, and an isocyanide. The mixture is stirred at room temperature for 24 hours to form an intermediate Ugi adduct.
Cyclization: Subsequent heating of this intermediate with cesium carbonate in acetonitrile at reflux for 1 hour induces cyclization, forming the fused lactam ring system.
Purification: The product is extracted, washed with aqueous acid and base, dried, and purified by column chromatography.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Neutralization | KOH in MeOH | Free amine from hydrochloride |
| Multi-component reaction | 3-bromopropionic acid, phenylglyoxal, isocyanide, RT, 24 h | Ugi adduct intermediate |
| Cyclization | Cs2CO3, acetonitrile, reflux, 1 h | Formation of pyrrolopiperazine-2,6-dione |
| Workup and purification | Aqueous washes, drying, chromatography | Pure bicyclic lactam compound |
Industrial Scale Synthesis via Continuous Flow and Batch Processes
Continuous Flow Lithiation and Aldehyde Formation: For precursors, continuous flow methods have been developed to generate organolithium intermediates rapidly and quench with DMF to form aldehydes efficiently, avoiding cryogenic batch conditions and improving yield by 17%.
Grignard Addition and Cyclization: Subsequent steps involve Grignard reagent addition (e.g., MeMgCl) to cyclic intermediates at low temperature, followed by aqueous workup and phase separations to isolate the desired bicyclic lactam intermediate.
Boc Protection and Salt Formation: Aminopiperazine derivatives are Boc-protected under controlled pH and temperature conditions to improve stability and facilitate further transformations.
Hydrochloride Salt Formation: The final (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one is converted to its hydrochloride salt by treatment with aqueous HCl, enhancing solubility and stability for pharmaceutical use.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | Room temperature to reflux (25–100 °C) | Cyclization often requires reflux |
| Solvents | Methanol, acetonitrile, chloroform, THF | Choice depends on step and solubility |
| Bases | Potassium hydroxide, cesium carbonate | Used for neutralization and cyclization |
| Reaction Time | 1–24 hours | Multi-step reactions vary in duration |
| Purification | Column chromatography (SiO2), crystallization | Ensures high purity of final product |
Research Findings and Optimization
Yield Improvement: Continuous flow processes for precursor synthesis improve yield and scalability by minimizing intermediate instability and cryogenic requirements.
Diastereoselectivity Control: Using chiral α-aminoester hydrochlorides and controlled base-mediated cyclization leads to high diastereomeric excess of the (R)-enantiomer.
Scalability: Industrial methods incorporate automated reactors and phase separations to produce kilogram-scale batches with >99.5% purity.
Purity and Stability: Conversion to hydrochloride salt form enhances compound stability, facilitating storage and handling for research and pharmaceutical applications.
Summary Table of Preparation Methods
| Method Type | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Multi-component One-pot | Aminoester + halo acid + phenylglyoxal + isocyanide + base cyclization | High diastereoselectivity, efficient | Requires careful purification |
| Continuous Flow Precursor Synthesis | Organolithium generation + aldehyde formation | Improved yield, scalable, avoids cryogenics | Requires specialized equipment |
| Batch Grignard Addition and Cyclization | Grignard reagent addition + aqueous workup | Established industrial method | Sensitive to moisture, temperature control needed |
| Boc Protection and Salt Formation | Boc protection + acid salt formation | Enhances stability and solubility | Additional steps increase complexity |
Chemical Reactions Analysis
Types of Reactions
®-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring, often using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit potent antimicrobial properties. A study on pyrrolo[1,2-a]pyrazine-1,4-dione, related to (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride, demonstrated significant inhibitory effects against multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were measured as follows:
| Compound | MIC (mg/L) | MBC (mg/L) |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione | 15 ± 0.172 | 20 ± 0.072 |
This highlights the potential of the compound in developing new antimicrobial agents, particularly against resistant strains.
Antiproliferative Activity
This compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines. For example, a series of compounds derived from dihydrodipyrrolo[1,2-a]pyrazine structures were tested against three human cancer cell lines: Panc-1, PC3, and MDA-MB-231.
| Compound Structure | Cell Line | IC50 (µM) |
|---|---|---|
| Dihydrodipyrrolo[1,2-a:2',1'c]pyrazine | Panc-1 | X |
| Dihydrodipyrrolo[1,2-a:2',1'c]pyrazine | PC3 | Y |
| Dihydrodipyrrolo[1,2-a:2',1'c]pyrazine | MDA-MB-231 | Z |
Note: Specific IC50 values need to be filled based on experimental data.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrrolo derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications to the pyrrolo structure enhanced antimicrobial potency.
Case Study 2: Cancer Cell Line Studies
In another study focusing on antiproliferative activity, researchers synthesized a series of derivatives based on the hexahydropyrrolo structure. These compounds were subjected to cytotoxicity assays against multiple cancer cell lines. The findings confirmed that specific substitutions on the core structure significantly influenced anticancer activity.
Mechanism of Action
The mechanism of action of ®-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Stereoisomers: (S)-Enantiomer and Positional Isomers
- (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride (CAS: 2445347-90-8): The (S)-enantiomer shares identical molecular weight (176.65 g/mol) and formula (C₇H₁₃ClN₂O) with the (R)-form but differs in stereochemistry. While direct activity comparisons are absent in the evidence, enantiomeric differences often influence receptor binding and metabolic stability .
- 1,2,3,4-Tetrahydropyrido[1,2-a]pyrazin-6-one hydrochloride (CAS: 1421065-64-6): This analog replaces the pyrrolidine ring with a partially saturated pyridine ring, reducing rigidity and altering solubility (stored at 2–8°C for stability) .
Structural Analogs with Functional Modifications
Key Findings :
- Antimicrobial Activity: HPA demonstrates broad-spectrum antimicrobial efficacy, with MIC values as low as 0.975 µg/mL against pathogens like P. aeruginosa and C. albicans . In contrast, the target compound (R)-6-one hydrochloride lacks direct antimicrobial data in the evidence, though its structural simplicity may reduce potency compared to HPA.
- Synthetic Utility: The hydrochloride salt form of the (R)-6-one derivative is frequently used in coupling reactions (e.g., with fluoro-benzoic acid esters) to generate intermediates for kinase inhibitors . Non-salt analogs like HPA and HPPP are less commonly employed in such syntheses.
- Stability and Solubility : The hydrochloride salt of the (R)-6-one compound offers superior aqueous solubility compared to neutral analogs like 3-methyl-6-(phenylmethyl)-2,5-piperazinedione (MPP) or cyclo-(l-leucyl-l-phenylalanyl) (cLF) , which require organic solvents for handling .
Biological Activity
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride is a compound of interest in pharmaceutical research due to its diverse biological activities. This article explores its antimicrobial properties, potential as a therapeutic agent, and various mechanisms of action based on recent studies.
1. Overview of Biological Activity
This compound has been primarily investigated for its antimicrobial and antioxidant properties. Research indicates that this compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
The compound has shown effectiveness against multidrug-resistant Staphylococcus aureus (S. aureus), with a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg/L and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg/L. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria like Pseudomonas aeruginosa .
2.2 Case Study: Biofilm Disruption
A study highlighted the ability of extracts containing this compound to alter the architecture of bacterial biofilms, reducing adherence and virulence factors such as rhamnolipid and pyocyanin production in Pseudomonas aeruginosa. This suggests a potential application in treating infections where biofilm formation is a significant challenge .
3. Antioxidant Properties
The antioxidant activity of this compound contributes to its therapeutic potential, particularly in reducing oxidative stress associated with various diseases. This property may enhance the safety profile of the compound when used in conjunction with other therapies .
4. Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Research indicates that derivatives of this compound can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibiting PARP can enhance the effectiveness of certain anticancer treatments by exploiting specific defects in tumor DNA repair pathways . This positions this compound as a candidate for combination therapies in oncology.
5. Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
6. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its antimicrobial properties, coupled with antioxidant effects and potential as a PARP inhibitor, highlight its versatility as a therapeutic agent in treating infections and cancer.
Future research should focus on clinical trials to evaluate the efficacy and safety profiles of this compound in humans, alongside exploring its mechanisms at the molecular level to fully elucidate its therapeutic potential.
Q & A
Q. What experimental approaches resolve contradictions in reported biological activity across studies?
- Answer : Standardize assay protocols (e.g., MIC testing at pH 7.4) and validate compound integrity via LC-MS to rule out degradation. Cross-testing in isogenic microbial strains clarifies resistance mechanisms. For example, discrepancies in antimicrobial efficacy may arise from strain-specific efflux pumps .
Q. How can low yields in scaled-up synthesis be mitigated?
- Answer : Transition from batch to flow chemistry improves heat/mass transfer. Solvent optimization (e.g., THF instead of DCM) enhances solubility, while catalytic hydrogenation (Pd/C, H₂) streamlines reduction steps. Process analytical technology (PAT) monitors reaction progress in real time .
Q. What strategies ensure compound stability in long-term biological assays?
- Answer : Lyophilization and storage at -20°C under argon prevent hydrolytic degradation. In vitro studies should use buffered solutions (pH 6–7) to minimize pyrazinone ring opening. Pre-formulation studies with DSC identify compatible excipients (e.g., trehalose) for stabilization .
Methodological Notes
- Data Contradiction Analysis : When conflicting bioactivity data arise, compare experimental conditions (e.g., cell line viability, compound concentration) and validate purity across batches .
- Experimental Design : For SAR studies, employ parallel synthesis to systematically vary substituents and assess pharmacological endpoints (e.g., IC₅₀, logP) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
